molecular formula C16H11ClN4O3 B2534342 N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321553-60-0

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2534342
CAS No.: 321553-60-0
M. Wt: 342.74
InChI Key: LIHHGKHLMZDBDT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by the introduction of the pyrazole moiety through cyclization reactions. The final step often involves the formation of the carboxamide group via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(1H-pyrazol-1-yl)benzenecarboxamide
  • 3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
  • N-(3-chlorophenyl)-3-nitrobenzenecarboxamide

Uniqueness

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to the presence of both the nitro and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that may not be possible with similar compounds lacking these functional groups.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-12-3-1-4-13(10-12)19-16(22)11-5-6-14(15(9-11)21(23)24)20-8-2-7-18-20/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHHGKHLMZDBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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